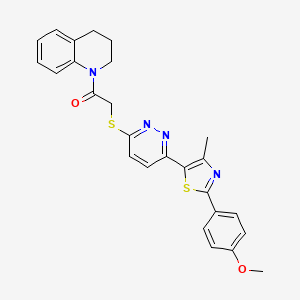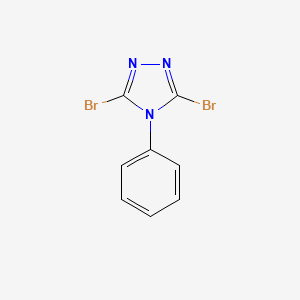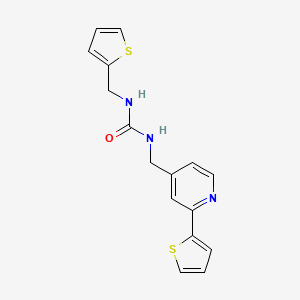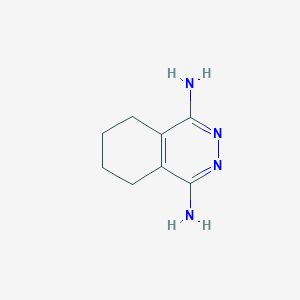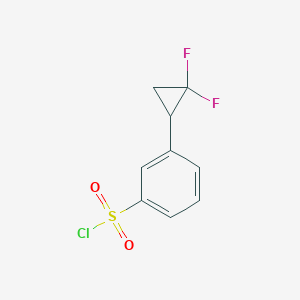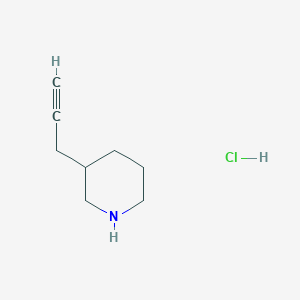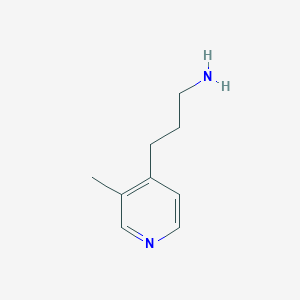
3-(3-Methylpyridin-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylpyridin-4-yl)propan-1-amine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Molecular Structure Analysis
The molecular structure of 3-(3-Methylpyridin-4-yl)propan-1-amine is represented by the InChI code:1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 . This compound has a molecular weight of 150.22 . Physical And Chemical Properties Analysis
3-(3-Methylpyridin-4-yl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 150.22 .Applications De Recherche Scientifique
Corrosion Inhibition
Research has shown that certain tertiary amines, synthesized by alkylation reactions, demonstrate significant inhibitive performance on carbon steel corrosion. These compounds, by retarding the anodic dissolution of iron, act as anodic inhibitors and form protective layers on the metal surface, thereby improving corrosion resistance. The adsorption of these compounds on carbon steel surfaces follows the Langmuir isotherm model, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Gao, Liang, & Wang, 2007).
Synthesis and Characterization of Organic Compounds
Aminopyridines have been utilized as key intermediates in the synthesis of various organic compounds, including pharmaceuticals. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields a variety of biologically active compounds. These synthesized compounds have been characterized through techniques like FT-IR, UV–visible, and NMR spectroscopy, demonstrating their potential pharmacological applications (Titi et al., 2020).
Catalysis
Aminopyridines have been used to synthesize trialkyltantalum complexes, which exhibit potential as catalysts in organic synthesis. These complexes, characterized by X-ray diffraction studies, adopt distinct coordination environments that contribute to their stability and reactivity at elevated temperatures. This research opens new avenues for the development of catalytic processes involving alkyltantalum complexes (Noor, Kretschmer, & Kempe, 2006).
Antimicrobial and DNA Cleavage Activity
Ni(II) complexes derived from Schiff base ligands, which include unsymmetrical tripodal amines, have shown remarkable antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as yeast species like Candida albicans. These complexes also exhibit DNA cleavage activity, highlighting their potential use in biomedical research and therapeutic applications (Keypour et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-methylpyridin-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQARVRGPLPRMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyridin-4-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

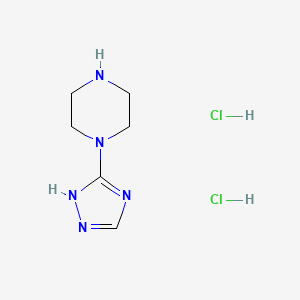
![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
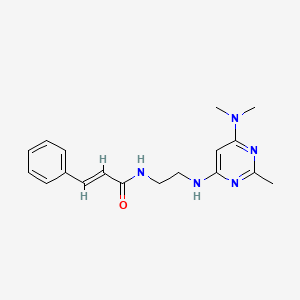
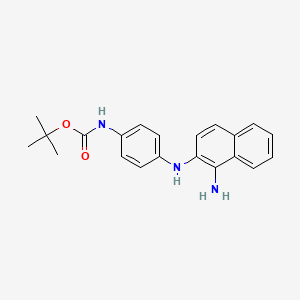
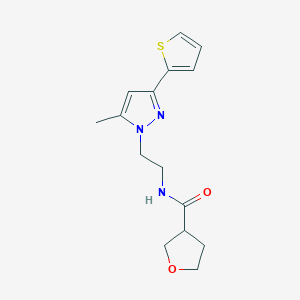
![Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)
![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)
![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)
